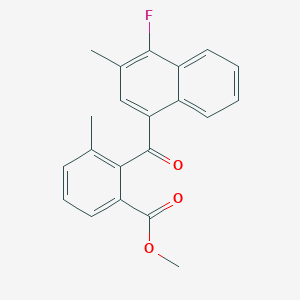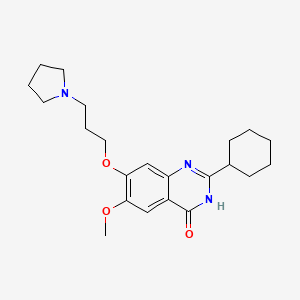
2-Cyclohexyl-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE is a synthetic organic compound that belongs to the quinazolinone class. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution Reactions:
Final Assembly: The final compound is obtained by coupling the substituted quinazolinone with the desired side chains under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents to ensure scalability and economic viability.
Analyse Des Réactions Chimiques
Types of Reactions
2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinone derivatives.
Substitution: The pyrrolidinylpropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a quinazolinone derivative with a hydroxyl or carbonyl group at the 6-position.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for its anti-inflammatory or anti-cancer properties.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by binding to specific enzymes or receptors, thereby modulating their activity. This compound may interact with molecular targets involved in inflammation, cell proliferation, or microbial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CYCLOHEXYL-6-METHOXYQUINAZOLIN-4(3H)-ONE: Lacks the pyrrolidinylpropoxy group.
6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the cyclohexyl group.
2-CYCLOHEXYL-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE: Lacks the methoxy group.
Uniqueness
The unique combination of the cyclohexyl, methoxy, and pyrrolidinylpropoxy groups in 2-CYCLOHEXYL-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOXY)QUINAZOLIN-4(3H)-ONE may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H31N3O3 |
|---|---|
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
2-cyclohexyl-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)-3H-quinazolin-4-one |
InChI |
InChI=1S/C22H31N3O3/c1-27-19-14-17-18(15-20(19)28-13-7-12-25-10-5-6-11-25)23-21(24-22(17)26)16-8-3-2-4-9-16/h14-16H,2-13H2,1H3,(H,23,24,26) |
Clé InChI |
QFSBDGFAICTVES-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3CCCCC3)OCCCN4CCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5As,12bs)-2,2-dimethyl-5a,12b-dihydro-2h-[1,3]dioxolo[6,7]chromeno[3,4-b]pyrano[2,3-h]chromen-13(6h)-one](/img/structure/B14018938.png)
![1-phenyl-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B14018940.png)
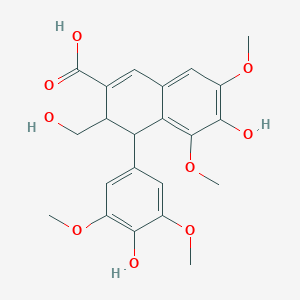
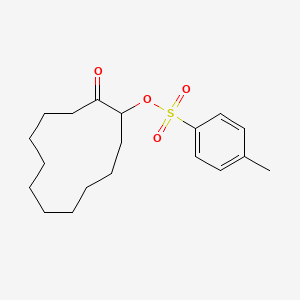
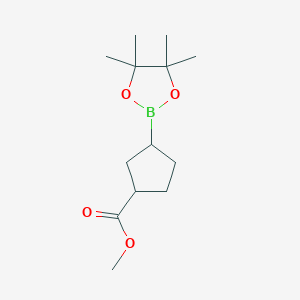
![N-[(2-Methylphenyl)carbamothioyl]-beta-alanine](/img/structure/B14018968.png)

![((1R,5R,7S)-4-Oxa-1-azabicyclo[3.2.1]octan-7-YL)methanol](/img/structure/B14018974.png)
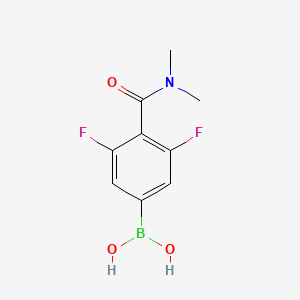

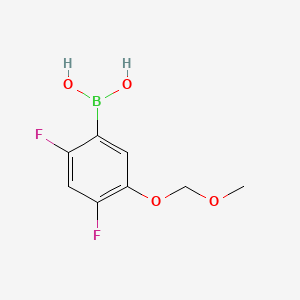
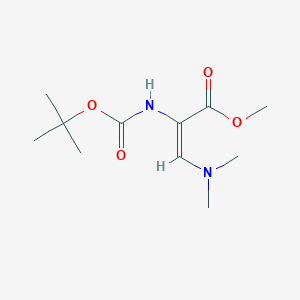
![Benzoic acid,4-[[(4-methylphenyl)sulfonyl][2-(2-oxiranyl)ethyl]amino]-, ethyl ester](/img/structure/B14019001.png)
